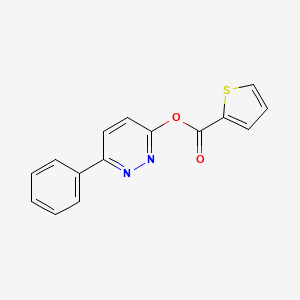

6-Phenylpyridazin-3-yl thiophene-2-carboxylate

Description

Le 6-phénylpyridazin-3-yl thiophène-2-carboxylate est un composé appartenant à la classe des composés hétérocycliques.

Propriétés

IUPAC Name |

(6-phenylpyridazin-3-yl) thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2S/c18-15(13-7-4-10-20-13)19-14-9-8-12(16-17-14)11-5-2-1-3-6-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJDBDCYFCOSHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)OC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 6-phénylpyridazin-3-yl thiophène-2-carboxylate implique généralement la condensation d'un dérivé de pyridazine avec un thiophène carboxylate. Les méthodes de synthèse courantes incluent la réaction de Gewald, la synthèse de Paal-Knorr et la synthèse de Fiesselmann . Ces réactions nécessitent souvent des catalyseurs et des conditions spécifiques, tels que l'utilisation de réactifs soufrés, de pentasulfure de phosphore ou de dérivés de l'acide thioglycolique .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la cristallisation et la chromatographie sont courantes dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions

Le 6-phénylpyridazin-3-yl thiophène-2-carboxylate peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les agents réducteurs courants incluent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium

Substitution : Halogènes, agents alkylants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou des amines .

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action du 6-phénylpyridazin-3-yl thiophène-2-carboxylate implique son interaction avec des cibles moléculaires et des voies spécifiques. Il a été démontré qu'il inhibe l'activité de certaines enzymes, telles que le facteur inhibiteur de la migration des macrophages (MIF), qui joue un rôle dans les réponses inflammatoires et immunitaires. La structure unique du composé lui permet de se lier efficacement à ces cibles, modulant leur activité et exerçant ses effets biologiques.

Mécanisme D'action

The mechanism of action of 6-phenylpyridazin-3-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as macrophage migration inhibitory factor (MIF), which plays a role in inflammatory and immune responses . The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and exerting its biological effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de pyridazine : Composés tels que la pyridazinone et les médicaments à base de pyridazine comme la zardaverine et l'emorfazone.

Dérivés de thiophène : Composés comme le suprofène et l'articaïne, qui ont des structures de thiophène similaires.

Unicité

Le 6-phénylpyridazin-3-yl thiophène-2-carboxylate se distingue par sa double structure hétérocyclique, combinant les propriétés des cycles pyridazine et thiophène. Cette combinaison unique améliore son activité biologique potentielle et en fait un composé précieux pour diverses applications en chimie médicinale et en science des matériaux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.